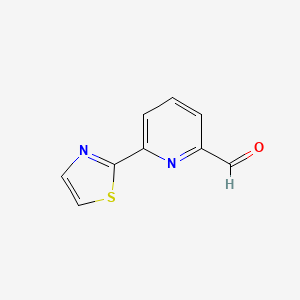
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is an organic compound that features a thiazole ring fused to a pyridine ring with an aldehyde functional group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde typically involves the condensation of 2-aminothiazole with 2-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the reaction efficiency and reduce the reaction time.
化学反応の分析
Types of Reactions
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution on the thiazole ring using bromine in acetic acid; nucleophilic substitution on the pyridine ring using sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-(Thiazol-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(Thiazol-2-yl)pyridine-2-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
科学的研究の応用
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-(Thiazol-2-yl)pyridine-2-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
6-(Thiophen-2-yl)pyridine-2-carboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
2-(Thiazol-2-yl)pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Contains a trifluoromethyl group, which significantly alters its electronic properties.
Uniqueness
6-(Thiazol-2-yl)pyridine-2-carboxaldehyde is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. The aldehyde group further enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C9H6N2OS |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
6-(1,3-thiazol-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-2-1-3-8(11-7)9-10-4-5-13-9/h1-6H |
InChIキー |
LEENTUXCQJTLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NC=CS2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














